(4-Propoxyphenyl)(quinolin-4-yl)methanone

Monoamine Oxidase B Inhibition Neuroprotection Enzyme Kinetics

Achieve consistent MAO-B assay performance and drive robust structure-activity relationship (SAR) studies. This compound solves the challenge of non-selective inhibition that compromises experimental reproducibility and lead optimization. • 15-fold higher MAO-B potency and >88-fold selectivity over MAO-A, validated in enzymatic assays. • NLT 98% HPLC purity ensures reliable use as a positive control in high-throughput screening (HTS) and counter-screening panels. • Defined binding affinity (IC50 = 1130 nM) supports affinity ligand development and fluorescent probe design for imaging applications.

Molecular Formula C19H17NO2
Molecular Weight 291.3 g/mol
CAS No. 1706429-74-4
Cat. No. B1406308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Propoxyphenyl)(quinolin-4-yl)methanone
CAS1706429-74-4
Molecular FormulaC19H17NO2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
InChIInChI=1S/C19H17NO2/c1-2-13-22-15-9-7-14(8-10-15)19(21)17-11-12-20-18-6-4-3-5-16(17)18/h3-12H,2,13H2,1H3
InChIKeyHKGUTKQYFPZKDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Propoxyphenyl)(quinolin-4-yl)methanone Sourcing & Purity


(4-Propoxyphenyl)(quinolin-4-yl)methanone (CAS: 1706429-74-4, MF: C19H17NO2, MW: 291.34) is a synthetic small molecule in the quinoline family, characterized by a 4-propoxybenzoyl moiety directly linked to a quinolin-4-yl core. This compound is commercially available with a certified purity of NLT 98% (HPLC), making it suitable for pharmaceutical research and quality control applications. Its structural features place it within a class of compounds extensively investigated for their potential biological activities.

(4-Propoxyphenyl)(quinolin-4-yl)methanone Substitution Risk


Substituting (4-Propoxyphenyl)(quinolin-4-yl)methanone with its methoxy, ethoxy, or butoxy analogs without rigorous validation is scientifically inadvisable. The length of the 4-alkoxy substituent directly modulates critical molecular properties such as lipophilicity (LogP) and steric bulk, which are primary drivers of passive membrane permeability, target binding affinity, and off-target selectivity. [1] Empirical data demonstrates that even a single carbon change in this series (e.g., ethoxy to propoxy) results in a marked shift in biological potency against specific enzyme targets, as quantified in the evidence below. [2] Therefore, generic substitution risks both false negatives (lost potency) and false positives (altered selectivity), undermining experimental reproducibility and lead optimization efforts.

(4-Propoxyphenyl)(quinolin-4-yl)methanone vs. Structural Analogs


MAO-B Inhibitory Potency: Propoxy vs. Ethoxy

The (4-Propoxyphenyl)(quinolin-4-yl)methanone scaffold demonstrates significantly enhanced inhibition of human Monoamine Oxidase B (MAO-B) compared to its closest ethoxy analog. In a head-to-head fluorescence-based enzyme assay using insect cell membranes, the propoxy-containing compound achieved an IC50 of 1130 nM, while the ethoxy analog (BDBM50401981/CHEMBL1575961) exhibited a markedly weaker IC50 of 17000 nM under identical conditions. [1] This represents a 15.0-fold improvement in potency, directly attributable to the increased chain length of the propoxy substituent enhancing hydrophobic interactions within the enzyme's active site. [2]

Monoamine Oxidase B Inhibition Neuroprotection Enzyme Kinetics

MAO-B Selectivity Over MAO-A

The (4-Propoxyphenyl)(quinolin-4-yl)methanone scaffold exhibits a high degree of selectivity for MAO-B over the MAO-A isoform. Comparative analysis of ChEMBL-derived inhibition data reveals an IC50 of 1130 nM for MAO-B and an IC50 >100,000 nM for MAO-A. [1] In stark contrast, the ethoxy analog (CHEMBL1575961) shows a much narrower selectivity window (MAO-B IC50 = 17000 nM vs. MAO-A IC50 >100,000 nM), corresponding to only a >5.9-fold selectivity. [2] The propoxy compound's >88-fold selectivity ratio is a 15-fold improvement in therapeutic window over the ethoxy analog.

Enzyme Selectivity Monoamine Oxidase A/B Off-Target Profiling

Certified Purity Specification

Commercial procurement of (4-Propoxyphenyl)(quinolin-4-yl)methanone from MolCore (Cat. No. MC687257) is backed by a certified purity specification of NLT 98%, as determined by HPLC analysis. This level of purity meets the stringent requirements for pharmaceutical research and development, ensuring that observed biological activities are not confounded by significant impurities. While generic database entries for related compounds (e.g., CHEMBL4216610) provide activity data, they lack a standardized, vendor-verified purity specification, introducing a critical variable that can undermine cross-study comparisons and experimental reproducibility.

Chemical Purity Quality Control Assay Validation

(4-Propoxyphenyl)(quinolin-4-yl)methanone Key Applications


Selective MAO-B Inhibitor Lead Optimization

Based on its 15-fold higher MAO-B potency and >88-fold selectivity over MAO-A compared to the ethoxy analog, (4-Propoxyphenyl)(quinolin-4-yl)methanone is the preferred starting scaffold for medicinal chemistry programs targeting Parkinson's disease or other neurodegenerative conditions where MAO-B inhibition is a validated therapeutic strategy. [1] Its superior selectivity profile reduces the risk of hypertensive crises associated with non-selective MAO inhibitors, allowing for cleaner in vivo pharmacological validation in rodent models of neurodegeneration.

HTS Assay Validation & Counter-Screening

The verified NLT 98% purity and well-characterized MAO-B inhibitory activity make this compound an ideal positive control for validating high-throughput MAO-B enzymatic assays and for use in counter-screening panels to assess the MAO-B liability of other lead series. [1] Its robust, reproducible inhibition profile ensures consistent assay performance across different laboratories and experimental batches, a critical requirement for standardized HTS operations in both academic core facilities and pharmaceutical screening departments.

Alkoxy Chain Length SAR Studies

The propoxy compound serves as a critical intermediate reference point in systematic SAR studies examining the effect of alkoxy chain length on target engagement and physicochemical properties. Researchers can directly compare its logP, potency, and selectivity data against synthesized methoxy, ethoxy, and butoxy analogs to map the precise steric and lipophilic requirements of the MAO-B active site or other biological targets. [1] This comparative framework is essential for rational, data-driven lead optimization rather than empirical trial-and-error.

Fluorescent Probe & Affinity Resin Development

Given its defined binding affinity (IC50 = 1130 nM) for human MAO-B, the compound can be utilized as a starting point for developing immobilized affinity ligands for the purification of MAO-B enzyme from biological matrices or as a core recognition element in the design of novel MAO-B-targeted fluorescent probes for imaging applications. [1] The moderate affinity is advantageous for affinity chromatography, allowing for efficient capture and subsequent gentle elution of the target protein under non-denaturing conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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